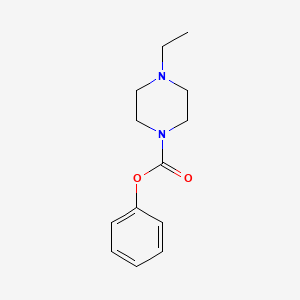

Phenyl 4-ethylpiperazine-1-carboxylate

Description

Overview of Phenyl 4-ethylpiperazine-1-carboxylate in Academic Chemical Research

Detailed academic research focusing exclusively on this compound is limited in publicly accessible literature. The compound is often cataloged in chemical supplier databases and may be used as an intermediate or a building block in the synthesis of more complex molecules. Its structural features—a phenyl ester group attached to a piperazine (B1678402) ring, which is in turn N-substituted with an ethyl group—make it a versatile synthon. Researchers may utilize this compound in the development of novel organic compounds, where the piperazine moiety can be further functionalized or incorporated into a larger molecular framework. The ethyl group at the N4 position and the phenyl ester at the N1 position provide specific steric and electronic properties that can be exploited in targeted synthesis.

Historical Context of Piperazine Carbamate (B1207046) Chemistry and Derivatives

The chemistry of piperazine and its derivatives has a rich history dating back to the late 19th century. Piperazine itself, a cyclic diamine, was initially investigated for its solvent properties and as a reagent in organic synthesis. The development of piperazine carbamates, a class of compounds to which this compound belongs, is an extension of this early work.

Carbamates are functional groups characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. The formation of carbamates from piperazine allows for the differential functionalization of its two nitrogen atoms. This strategy became particularly important in the 20th century with the rise of medicinal chemistry. By converting one of the amine groups of piperazine into a carbamate, its reactivity is altered, allowing for selective reactions at the other nitrogen atom. This protective group strategy is a cornerstone of modern organic synthesis.

The synthesis of piperazine carbamates typically involves the reaction of piperazine or a mono-substituted piperazine with a chloroformate or a similar carbonylating agent. In the case of this compound, 1-ethylpiperazine (B41427) would be reacted with phenyl chloroformate or a related reagent. The historical development of such synthetic methodologies has been driven by the need for efficient and selective ways to produce complex piperazine-containing molecules for various applications.

Research Significance and Interdisciplinary Relevance of this compound

The significance of this compound in research is intrinsically linked to the broader importance of the piperazine moiety. The piperazine ring is a privileged scaffold in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds. mdpi.com This is due to several factors:

Physicochemical Properties: The piperazine ring can improve the aqueous solubility and pharmacokinetic profile of a drug candidate.

Structural Rigidity and Flexibility: It provides a semi-rigid linker between different parts of a molecule, which can be crucial for optimal binding to a biological target.

Synthetic Accessibility: Piperazine and its derivatives are readily available and their chemistry is well-established, facilitating the synthesis of diverse compound libraries.

Given these attributes, this compound holds potential as a key intermediate in the synthesis of novel compounds with applications in various fields:

Medicinal Chemistry: As a building block for the synthesis of new therapeutic agents. The specific combination of the ethyl and phenylcarboxylate groups could be explored for its influence on the biological activity of the final products.

Materials Science: The piperazine core can be incorporated into polymers and other materials, and the specific substituents of this compound could impart desired properties to these materials.

Agrochemicals: Piperazine derivatives have also found applications in the development of new pesticides and herbicides. nih.gov

While direct research on this compound is not extensively documented, its value as a synthetic intermediate is clear from the vast body of research on more complex piperazine derivatives.

Interactive Data Table: Physicochemical Properties of Related Piperazine Carboxylates

For illustrative purposes, the following table presents typical physicochemical properties of structurally related piperazine carboxylates. Note that specific data for this compound is not available in the cited sources.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index |

| Ethyl piperazine-1-carboxylate | C₇H₁₄N₂O₂ | 158.20 | 273 | 1.477 |

| 4-Methyl-piperazine-1-carboxylic acid phenyl ester | C₁₂H₁₆N₂O₂ | 220.27 | Not Available | Not Available |

| Ethyl 4-benzylpiperazine-1-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | Not Available | Not Available |

Data sourced from publicly available chemical databases. chemuniverse.compharmaffiliates.com

Structure

3D Structure

Properties

IUPAC Name |

phenyl 4-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-14-8-10-15(11-9-14)13(16)17-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKHKMBGQVYCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401829 | |

| Record name | Phenyl 4-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877622-85-0 | |

| Record name | Phenyl 4-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl 4 Ethylpiperazine 1 Carboxylate

Advanced and Sustainable Synthetic Strategies for Phenyl 4-ethylpiperazine-1-carboxylate

The application of the twelve principles of green chemistry offers a framework for creating more environmentally benign synthetic routes to this compound. researchgate.netresearchgate.net Key considerations include waste prevention, maximizing atom economy, and the use of safer solvents and reagents.

One-pot synthesis, where multiple reaction steps are performed in a single vessel without isolating intermediates, can significantly reduce solvent waste and improve process efficiency. mdpi.com The selection of solvents is another critical aspect; replacing traditional volatile organic compounds with greener alternatives like aqueous ethanol (B145695) or minimizing solvent volume can drastically reduce the environmental footprint of the synthesis. rsc.org Furthermore, developing catalyst-free reaction conditions or employing recyclable heterogeneous catalysts aligns with green chemistry goals by reducing waste and avoiding the use of toxic heavy metals. researchgate.netrsc.org

While the classical acylation route is often efficient, catalytic methods can offer alternative pathways with enhanced selectivity and milder reaction conditions. For the synthesis of N-arylpiperazine structures, transition-metal catalysis is a powerful tool. The Buchwald-Hartwig amination (using palladium catalysts) and the Ullmann condensation (using copper catalysts) are two of the most prominent methods for forming C-N bonds between an aryl halide and an amine. mdpi.comorganic-chemistry.orgchemicalbook.com These catalytic cycles could be adapted to synthesize the target molecule if a retrosynthetic strategy involving N-arylation of a piperazine-1-carboxylate precursor were pursued.

More recently, photoredox catalysis has emerged as a sustainable and powerful method for chemical synthesis, enabling a variety of transformations under mild conditions. mdpi.com This technology utilizes visible light to initiate reactions and can be applied to the functionalization of piperazine (B1678402) scaffolds, offering novel routes that may not be accessible through traditional thermal methods. organic-chemistry.orgmdpi.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, further enhances the sustainability and cost-effectiveness of the synthesis. mdpi.comrsc.org

The transition from batch production to continuous flow chemistry represents a significant advancement in pharmaceutical manufacturing. nih.gov A continuous flow process for the synthesis of this compound would offer numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.com

In a hypothetical flow setup, streams of 1-ethylpiperazine (B41427) and phenyl chloroformate dissolved in an appropriate solvent would be precisely pumped and mixed in a microreactor or a packed-bed reactor. The controlled environment of the flow reactor allows for rapid and efficient mixing and precise temperature control, often leading to higher yields and purities in shorter reaction times compared to batch processes. mdpi.com Subsequent in-line purification steps, such as liquid-liquid extraction or continuous crystallization, can be integrated into the flow system to create a fully automated and continuous manufacturing process. nih.gov The development of flow chemistry for related piperazine-containing active pharmaceutical ingredients demonstrates the feasibility and benefits of this approach. nih.govnih.gov

Asymmetric Synthesis of Chiral this compound Analogues

The development of asymmetric synthetic routes is crucial for producing specific enantiomers of chiral piperazine derivatives, as each enantiomer of a chiral drug must be studied in detail. rsc.org Synthetic organic and medicinal chemists have therefore focused on creating new methods for the asymmetric synthesis of relevant saturated N-heterocycles like piperazine. rsc.org While specific methods for this compound are not detailed in the provided research, general strategies for creating chiral carbon-substituted piperazines can be applied to its analogues.

Several established strategies are employed to introduce chirality into the piperazine ring. These methods often involve the use of chiral auxiliaries, starting from a chiral pool, or employing chiral catalysts to control the stereochemical outcome of a reaction. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org Another approach involves transforming homochiral starting materials, such as the conversion of (R)-glyceraldehyde acetonide into functionalized homochiral piperazines. rsc.org

These methodologies underscore the importance of controlling stereochemistry during synthesis to access specific, biologically active isomers.

Table 1: Methodologies for Asymmetric Synthesis of Chiral Piperazine Analogues

| Methodology | Description | Example from Literature | Reference |

|---|---|---|---|

| Chiral Auxiliary | A chiral compound is temporarily incorporated into the synthesis to direct the stereoselective formation of a new chiral center. | Condensation of (R)-(−)-phenylglycinol with N-Boc glycine (B1666218) to produce chiral 2-oxopiperazine intermediates. | rsc.org |

| Chiral Pool Synthesis | A readily available enantiomerically pure natural product is used as the starting material. | Use of L-proline to derive homochiral bicyclic piperazines. rsc.org | rsc.org |

| Substrate-Controlled Diastereoselective Reactions | A chiral center already present in the substrate directs the formation of a new stereocenter. | Pd-catalyzed carboamination of substrates derived from amino acids to furnish cis-2,6-disubstituted N-aryl piperazines. | rsc.org |

Validation of Synthetic Purity and Structural Elucidation of this compound

The validation of synthetic products to confirm their purity and elucidate their chemical structure is a critical final step in any synthetic methodology. This is typically achieved through a combination of chromatographic and spectroscopic techniques. For piperazine derivatives, methods such as recrystallization are used for purification, yielding materials suitable for analysis. nih.gov

Structural elucidation relies on a suite of analytical methods to confirm the identity and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for confirming structural features. For example, in the synthesis of related phenylpiperazine derivatives, a low-field chemical shift of the piperazine ring protons in the ¹H NMR spectrum was used to confirm the successful addition of a trifluoromethylsulfonyl group to the piperazine nitrogen. nih.gov In another case, the ¹H NMR spectrum of a 4-(2-oxo-2-(4-phenylpiperazin-1-yl)-ethyl) derivative revealed a characteristic triplet at δ 2.00 ppm, which was assigned to the methylene (B1212753) protons adjacent to the carbonyl group. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. Electrospray ionization mass spectrometry (ES-MS) has been used to identify the molecular ion peak [M]+ for related piperazine structures. researchgate.net

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. In the structural analysis of a related compound, N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, the piperazine ring was confirmed to adopt a chair conformation. nih.gov The crystal structure was solved by direct methods and refined using full-matrix least-squares techniques. nih.govresearchgate.net This analysis also reveals intermolecular interactions, such as the N—H⋯O hydrogen bonds that link molecules into chains in the crystal lattice. nih.gov

The data obtained from these analytical techniques are collectively used to provide a comprehensive characterization of the synthesized molecule, ensuring both its identity and purity.

Table 2: Example Crystallographic Data for Structural Elucidation of a Phenylpiperazine Analogue (N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.234 (2) |

| b (Å) | 10.957 (2) |

| c (Å) | 11.660 (2) |

| β (°) | 99.34 (3) |

| Final R indices [I>2σ(I)] | R1 = 0.061 |

| wR (F²) | 0.187 |

Data sourced from an analysis of a related carboxamide compound. nih.gov

Derivatization and Structure Activity Relationship Sar Studies of Phenyl 4 Ethylpiperazine 1 Carboxylate Analogues

Rational Design Principles for Phenyl 4-ethylpiperazine-1-carboxylate Derivatives

The rational design of novel derivatives of this compound is predicated on a deep understanding of the target biology and the molecular interactions that govern ligand-receptor binding. A primary strategy involves the introduction of specific functional groups to enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, the design of new anticancer agents has been based on incorporating differentially substituted phenylpiperazines into various scaffolds, such as 1,2-benzothiazine, to target enzymes like topoisomerase II. nih.gov

Key design principles often include:

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance a desired biological activity or to reduce toxicity.

Conformational Constraint: Introducing rigidity into the molecule, for example by replacing the flexible piperazine (B1678402) ring with a bicyclic system, can improve binding affinity by reducing the entropic penalty of binding. plos.org

Scaffold Hopping: Replacing the core scaffold with a different one while maintaining the key binding interactions.

Structure-Based Design: Utilizing computational tools like molecular docking to predict how analogues will bind to a target protein. This allows for the design of derivatives with optimized interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for inhibitory effects. acs.orgrsc.org

The design process is often iterative, involving cycles of design, synthesis, and biological evaluation to refine the SAR and develop more potent and selective compounds.

Synthetic Access to this compound Analogues

The synthesis of analogues of this compound is achieved through a variety of established chemical reactions, allowing for systematic modifications at different parts of the molecule.

The piperazine ring is a common target for modification to explore its role in biological activity. Synthetic strategies include:

N-Alkylation and N-Arylation: The nitrogen atoms of the piperazine ring can be readily functionalized. For example, N-methylpiperazine can be introduced via 1,4-addition of a Grignard reagent, followed by oxidation. mdpi.com

Ring Substitution: Replacing the piperazine ring with other heterocyclic systems like morpholine (B109124) or pyrrolidine (B122466) has been shown to significantly affect biological activity, often leading to a noticeable decrease. nih.govtandfonline.com More rigid systems, such as 2,5-diazabicyclo[2.2.1]heptane, have been introduced as rigid counterparts to the flexible piperazine ring to improve binding ability. plos.org

Formation of the Piperazine Ring: The piperazine ring itself can be constructed during the synthesis. One method involves the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.govnih.gov

Modifications to the phenyl ring are critical for fine-tuning the electronic and steric properties of the molecule, which in turn affects target binding.

Electrophilic Aromatic Substitution: Standard reactions can introduce a variety of substituents onto the phenyl ring. The position of these substituents is crucial; for example, para-substituents on the phenyl ring have been found to be more important for antiproliferative activities than meta-substituents in some series. tandfonline.com

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed to attach the substituted phenyl ring to the piperazine nitrogen. nih.gov

Introduction of Halogens and Other Groups: The introduction of fluorine, chlorine, or trifluoromethyl groups on the phenyl ring can significantly impact binding affinity and selectivity. For instance, compounds with a 3-CF3 group on the distal phenyl ring have shown high affinity and selectivity for certain receptors. researchgate.net

Carbamate (B1207046) Formation: Carbamates can be synthesized by reacting an amine with a chloroformate, such as phenylchloroformate, in the presence of a base. nih.gov Another method involves the use of carbamoylimidazolium salts, which react with alkoxides to produce the corresponding carbamates. nih.gov

Alteration of the Ester Group: Replacing the ethyl group in the carbamate with other alkyl or aryl groups can modulate activity. Studies have shown that replacing the ethyl group with a methyl group may not significantly change activity, whereas bulkier aliphatic groups can reduce it. nih.gov

Replacement of the Carbamate Moiety: The entire carbamate group can be replaced with other linkers, such as amides or sulfonamides, to investigate the importance of this specific functionality for biological activity. Amidation and sulfonamidation of the piperazine nitrogen with various acid halides and sulfonyl halides are common synthetic transformations. nih.gov

Structure-Activity Relationship (SAR) Analysis Based on Molecular Interaction Mechanisms

SAR analysis provides insights into how the chemical structure of a molecule relates to its biological activity. For phenylpiperazine derivatives, this analysis often focuses on the interactions with specific biological targets.

The binding affinity of this compound analogues to their biological targets is highly sensitive to structural modifications.

Piperazine Ring: The protonated nitrogen of the piperazine ring is often crucial for interaction with receptors, typically forming a salt bridge with an aspartate residue in the binding site. researchgate.netnih.gov The flexibility of the piperazine ring is also a key factor; replacing it with more rigid structures can enhance binding. plos.org Conversely, replacing the piperazine ring with morpholine or pyrrolidine often leads to a decrease in activity. tandfonline.com

Phenyl Moiety: Substituents on the phenyl ring can have a profound effect on binding affinity.

Halogen substitutions, such as fluorine or chlorine, are often beneficial for activity. nih.govnih.gov For example, in a series of androgen receptor antagonists, a 4-chlorophenyl group on the piperazine ring resulted in a compound with high binding affinity (IC50 = 0.65 µM). nih.gov

The position of the substituent is critical. In some cases, ortho-substituted phenyl analogues show good inhibitory activity. tandfonline.com

Hydrophobic interactions involving the phenyl ring are also important for binding. acs.org

Carbamate Linkage: The carbamate group is often required for activity, and its modification can lead to significant changes in potency. nih.gov It can participate in hydrogen bonding through its carbonyl group and NH moiety. nih.gov Cyclization reactions involving the carbamate linkage have been studied, and the rate of these reactions is sensitive to the nature of the leaving group (the phenoxy part of the molecule). rsc.org

The following tables provide examples of SAR data for related phenylpiperazine derivatives.

Table 1: Effect of Phenyl Ring Substitution on Androgen Receptor (AR) Binding Affinity

| Compound | R1 | R2 | R3 | R4 | AR Binding Affinity (IC50, µM) |

|---|---|---|---|---|---|

| 5 | H | H | H | H | 1.13 |

| 8 | F | H | H | H | 2.50 |

| 12 | Cl | H | H | H | 0.65 |

| 19 | H | H | Cl | H | 1.16 |

| 21 | H | H | H | Cl | 2.01 |

| 22 | H | H | H | OCH3 | 1.83 |

| 25 | H | H | H | CF3 | 2.65 |

| 26 | H | H | H | H | >10 |

Data synthesized from research on arylpiperazine derivatives as AR antagonists. nih.gov

Table 2: Influence of Piperazine Ring Modification on Sigma-1 Receptor (S1R) Affinity

| Compound | Modification | S1R Affinity (Ki, nM) |

|---|---|---|

| 1 | Benzylpiperidine | 3.2 |

| 3 | Benzylpiperidine | 8.9 |

| 6 | Phenylpiperazine | 82 |

| 7 | Phenylpiperazine | 132 |

| 12 | Poorly basic derivative | No Binding |

| 13 | Poorly basic derivative | No Binding |

Data based on studies of piperidine/piperazine-based compounds. nih.gov

These studies collectively highlight the importance of a systematic approach to the derivatization of the this compound scaffold to optimize ligand-target interactions and achieve desired biological outcomes.

Conformational Landscapes of this compound Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility, known as its conformational landscape. For analogues of this compound, understanding their preferred conformations is crucial for elucidating their interaction with biological targets. Molecular modeling techniques are frequently employed to study these conformational preferences. nih.govnjit.edu

The core structure consists of a piperazine ring, which typically adopts a low-energy chair conformation. Attached to this ring are the phenyl group at the N1 position and the 4-ethyl-1-carboxylate group at the N4 position. The relative orientation of these substituents is defined by several key torsional angles. Computational methods, such as random search algorithms using force fields like MMFF94, can be used to explore the potential energy surface of these molecules and identify stable, low-energy conformations. njit.edu

Key conformational features of arylpiperazine derivatives include:

Piperazine Ring Conformation : The piperazine ring generally exists in a chair form, which is the most stable arrangement. However, boat or twist-boat conformations can exist, particularly in strained ring systems or upon binding to a receptor.

Aryl Group Orientation : The orientation of the phenyl ring relative to the piperazine ring is a critical determinant of activity. This orientation affects how the molecule presents its features (e.g., hydrophobic surface, hydrogen bond acceptors/donors) to a binding pocket. Docking studies of N-arylpiperazine derivatives into G-protein-coupled receptors (GPCRs) show that the aryl group often engages in important π-π stacking or hydrophobic interactions with aromatic residues in the receptor. mdpi.commdpi.com

N4-Substituent Flexibility : The ethylcarboxylate side chain possesses rotational freedom. Its conformation determines the spatial positioning of the carboxylate group, which can be critical for forming salt bridges or hydrogen bonds with the target protein. In more complex analogues where this chain is extended, conformational restriction can be a design strategy to lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity. mdpi.comsemanticscholar.org

High-Throughput Synthesis of this compound Library Variants

High-throughput synthesis, often utilizing combinatorial chemistry and solid-phase synthesis techniques, enables the rapid generation of large collections, or "libraries," of structurally related compounds. nih.govmdpi.com This approach is invaluable for efficiently exploring the chemical space around a lead compound like this compound to identify analogues with improved properties.

Solid-phase synthesis is a cornerstone of library generation for piperazine-based scaffolds. nih.govresearchgate.net In this method, the initial building block is chemically attached to an insoluble polymer resin. Subsequent chemical reactions are carried out in solution, but the molecule of interest remains bound to the solid support. This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simply washing the resin to remove unreacted materials and by-products.

A general strategy for the solid-phase synthesis of a library of this compound analogues could involve the following steps:

Scaffold Immobilization : A piperazine derivative, such as a piperazine-2-carboxylic acid scaffold, is attached to a suitable solid support, like a hydroxymethyl polystyrene or Kaiser oxime resin. mdpi.comresearchgate.net

Diversification at N1 : The free amine at the N1 position can be reacted with a diverse set of aryl halides through a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig coupling) to introduce a variety of substituted phenyl rings. researchgate.net

Diversification at N4 : The second amine at the N4 position is then functionalized. This can be achieved through reactions like acylation with various acid chlorides or sulfonyl chlorides, or reductive amination with a range of aldehydes to introduce diverse substituents in place of the ethyl group. researchgate.net

Cleavage from Resin : Once all derivatization steps are complete, the final compounds are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the purified library members. nih.gov

This methodology allows for a "mix-and-match" or parallel synthesis approach, where a set of starting materials for one position (e.g., 10 different aryl halides) can be combined with a set for another position (e.g., 20 different aldehydes), rapidly generating a large and diverse library (e.g., 10 x 20 = 200 unique compounds). researchgate.net For example, a 160-member library based on a 4-phenyl-2-carboxy-piperazine scaffold was successfully produced by combining novel piperazine scaffolds with eight different sulfonyl/acid chlorides and ten different amines. researchgate.net Such libraries are then screened for biological activity in high-throughput assays to identify the most promising candidates for further development.

Lack of Specific Research Data for this compound Prevents Detailed Computational Analysis

A comprehensive review of scientific literature and computational chemistry databases has revealed a significant absence of specific theoretical and computational studies on the chemical compound This compound . Consequently, the generation of a detailed article focusing on its quantum chemical characterization, molecular dynamics, and in silico binding predictions, as per the requested outline, cannot be fulfilled at this time without resorting to speculation or fabricating data.

Quantum Chemical Data: Calculated electronic properties (e.g., dipole moment, polarizability), reactivity descriptors (e.g., chemical hardness, electrophilicity), and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Conformational Analysis: Potential energy surfaces and identification of low-energy conformers.

Molecular Dynamics Simulations: Trajectory data from simulations of the compound in various environments to understand its dynamic behavior.

Ligand-Protein Docking: Predicted binding poses, interaction energies, and identification of key interacting residues with specific protein targets.

While computational studies are common for many chemical entities, particularly in the context of drug discovery and materials science, it appears that this compound has not been the specific subject of such in-depth public domain research. Searches for this compound have primarily yielded listings from chemical suppliers and general chemical databases with basic identifying information (e.g., molecular weight, formula), but no detailed computational or theoretical investigations.

Although general computational methodologies and studies on structurally related phenylpiperazine derivatives exist, the strict adherence to the user's request to focus solely on this compound prevents the use of analogous data from other compounds. Extrapolating from related molecules would not provide scientifically accurate information for the specific compound and would violate the core instructions of the request.

Therefore, until specific computational and theoretical research on this compound is conducted and published, it is not possible to generate the requested scientifically accurate and data-driven article.

Computational and Theoretical Investigations of Phenyl 4 Ethylpiperazine 1 Carboxylate

In Silico Prediction of Molecular Recognition and Binding Mechanisms

Binding Free Energy Calculations

There are no specific published studies detailing the binding free energy calculations for Phenyl 4-ethylpiperazine-1-carboxylate with any biological target. While computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), and Free Energy Perturbation (FEP) are commonly used to estimate the binding affinity of ligands to proteins, no such analyses have been reported for this particular compound. Consequently, there is no data available to create a table of its binding free energies with any receptor or enzyme.

Theoretical Elucidation of Reaction Mechanisms in this compound Synthesis

A review of the chemical literature found no theoretical studies, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, that elucidate the reaction mechanisms for the synthesis of this compound. Research in this area would typically involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies to determine the most probable synthetic pathway. However, such computational investigations for the synthesis of this specific compound have not been documented in available scholarly articles.

Molecular and Cellular Mechanistic Studies of Phenyl 4 Ethylpiperazine 1 Carboxylate

Investigation of Molecular Targets and Ligand-Binding Mechanisms

No studies detailing the molecular targets or ligand-binding mechanisms of Phenyl 4-ethylpiperazine-1-carboxylate could be identified.

Enzyme Kinetic Studies and Inhibition Mechanisms (In Vitro)

There is no available research on the in vitro enzyme kinetics or inhibition mechanisms associated with this compound.

Receptor Binding Assays and Ligand-Receptor Interactions (In Vitro)

Information regarding in vitro receptor binding assays or the specific interactions between this compound and any receptors is not present in the public scientific domain.

Biophysical Characterization of Protein-Ligand Interactions

There are no published biophysical studies characterizing the interaction between this compound and any protein targets.

Modulation of Cellular Pathways by this compound (In Vitro Studies)

No in vitro studies have been published that describe the modulation of cellular pathways by this compound.

Signal Transduction Cascade Analysis

There is a lack of data on the analysis of signal transduction cascades affected by this compound.

Gene Expression and Proteomic Profiling

No studies on the gene expression or proteomic profiling of cells treated with this compound have been found.

Allosteric Regulation and Functional Selectivity Studies of this compound

The direct investigation of this compound in allosteric regulation and functional selectivity is not extensively documented in publicly available research. However, the broader class of phenylpiperazine derivatives has been a significant focus of such studies, providing a framework for understanding the potential mechanisms of action for this specific compound. Phenylpiperazine moieties are integral to numerous pharmacologically active agents, and their interactions with G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, often exhibit complex regulatory and selective properties.

Research into analogous compounds, such as 4-phenylpiperidine-2-carboxamide derivatives, has shed light on the potential for allosteric modulation. For instance, studies have identified positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor within this chemical class. nih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity for its endogenous ligand or its signaling efficacy. This mechanism allows for a more nuanced regulation of receptor activity compared to direct agonists or antagonists. The structural features of the phenylpiperazine scaffold, including the nature and position of substituents on both the phenyl ring and the piperazine (B1678402) nitrogen, are critical in determining the potential for allosteric binding and the type of modulation exerted.

Functional selectivity, also known as biased agonism, is another key concept in the pharmacology of phenylpiperazine derivatives. This phenomenon describes the ability of a ligand to preferentially activate certain signaling pathways downstream of a single receptor while having a neutral or antagonistic effect on other pathways. Studies on various N-phenylpiperazine analogs have demonstrated their capacity to act as selective ligands for dopamine D3 versus D2 receptor subtypes, despite the high degree of homology between these receptors. nih.gov This selectivity is often attributed to the ligand's ability to induce specific conformational changes in the receptor, thereby coupling it to a preferred set of intracellular signaling proteins. The ethyl-carboxylate group at the 1-position of the piperazine ring in this compound would be expected to significantly influence its electronic and steric properties, thereby playing a crucial role in its receptor binding profile and any potential functional selectivity.

The functional selectivity of phenylpiperazine derivatives is often evaluated through a variety of in vitro assays that measure different aspects of receptor activation, such as G-protein activation, β-arrestin recruitment, or downstream second messenger production. For example, N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and their urea (B33335) analogs have been synthesized and evaluated for their activity at dopamine D2 and serotonin 5-HT(1A) receptors, revealing that ligand topology and specific chemical moieties strongly influence affinity and selectivity. nih.gov

Interactive Data Table: Functional Selectivity of Representative Phenylpiperazine Analogs

| Compound/Analog Class | Target Receptor(s) | Observed Selectivity/Modulation | Reference |

| 4-Phenylpiperidine-2-carboxamide derivatives | 5-HT2C Receptor | Positive Allosteric Modulators | nih.gov |

| Substituted N-Phenylpiperazine Analogs | D3 vs. D2 Dopamine Receptors | High selectivity for D3 over D2 | nih.gov |

| N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides | D2 and 5-HT(1A) Receptors | Selectivity dependent on ligand topology | nih.gov |

| 4-(4-Alkylpiperazin-1-yl)phenyl derivatives | Estrogen Receptors | Selective Estrogen Receptor Modulators | nih.gov |

Exploration of this compound's Role in Biomolecular Recognition

The role of this compound in biomolecular recognition is predicated on the well-established ability of the phenylpiperazine scaffold to engage in specific interactions with biological macromolecules, particularly proteins such as GPCRs and enzymes. While direct studies on this specific compound are limited, the principles of biomolecular recognition derived from related structures provide a strong basis for understanding its potential interactions.

Biomolecular recognition is governed by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The phenyl group of this compound can participate in π-π stacking and hydrophobic interactions within the binding pockets of target proteins. The piperazine ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The protonated state of the piperazine nitrogen at physiological pH allows for strong electrostatic interactions with acidic amino acid residues, such as aspartate and glutamate, which are often found in the binding sites of aminergic GPCRs.

Molecular modeling and structure-activity relationship (SAR) studies of various arylpiperazine derivatives have provided insights into the key interactions that drive receptor affinity and selectivity. For instance, in the case of dopamine D3 receptor selective ligands, it is understood that N-phenylpiperazine analogs can engage in bitopic binding, where the ligand simultaneously interacts with the orthosteric binding site and a secondary, allosteric site. nih.gov This dual interaction is a powerful mechanism for achieving high affinity and selectivity.

The study of protein-ligand interactions at a molecular level often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational docking simulations. These methods can reveal the precise binding mode of a ligand and identify the specific amino acid residues involved in the interaction. While a crystal structure of this compound bound to a target protein is not available, molecular modeling studies of related compounds have been used to rationalize their binding affinities and selectivities. nih.gov These computational approaches provide a valuable tool for predicting the binding orientation and interaction patterns of novel ligands like this compound.

Interactive Data Table: Key Interactions in Biomolecular Recognition of Phenylpiperazine Scaffolds

| Structural Moiety | Potential Interaction Type | Interacting Partner (Example) | Reference |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) | nih.gov |

| Piperazine Nitrogen (protonated) | Electrostatic Interaction, Hydrogen Bonding | Acidic amino acid residues (e.g., Aspartate, Glutamate) | nih.gov |

| Piperazine Nitrogen (unprotonated) | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., Serine, Threonine) | researchgate.net |

| Carboxylate Group (ester) | Hydrogen Bond Acceptor, Dipole-Dipole | Polar amino acid residues | Inferred |

Process Chemistry and Scale Up Development for Phenyl 4 Ethylpiperazine 1 Carboxylate

Strategies for Process Optimization and Large-Scale Synthesis of Phenyl 4-ethylpiperazine-1-carboxylate

The synthesis of this compound on an industrial scale is most commonly achieved through the reaction of N-ethylpiperazine with phenyl chloroformate. organic-chemistry.orgnih.gov This reaction, a nucleophilic acyl substitution, is favored for its high efficiency and the ready availability of the starting materials. guidechem.comchemicalbook.com

Process optimization efforts are centered on several key parameters to ensure a safe, efficient, and scalable process. These include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants. Solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or toluene (B28343) are often employed to facilitate the reaction. The selection of a suitable base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is crucial for scavenging the hydrochloric acid byproduct, which can otherwise lead to unwanted side reactions.

Temperature control is paramount to manage the exothermic nature of the reaction and to minimize the formation of impurities. Large-scale synthesis often requires careful consideration of heat transfer within the reactor to maintain a consistent temperature profile. The molar ratio of reactants is also optimized to ensure complete conversion of the limiting reagent and to minimize residual starting materials in the final product.

For a typical laboratory-scale synthesis, N-ethylpiperazine is dissolved in a suitable solvent and cooled, followed by the slow addition of phenyl chloroformate in the presence of a base. The reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). auburn.edu

Table 1: Illustrative Parameters for Process Optimization of this compound Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) | Purity (%) |

| Solvent | Dichloromethane | Tetrahydrofuran | Toluene | 85 | 98.5 |

| Base | Triethylamine | Pyridine | Diisopropylethylamine | 92 | 99.1 |

| Temperature | 0-5 °C | Room Temperature | 40 °C | 90 | 98.8 |

| Reactant Ratio (N-ethylpiperazine:Phenyl chloroformate) | 1:1.05 | 1:1.1 | 1:1.2 | 95 | 99.5 |

This table presents hypothetical data for illustrative purposes.

Scaling up this process from the laboratory to a manufacturing plant introduces challenges such as mixing efficiency, heat dissipation, and material handling. The use of flow reactors or microwave-assisted synthesis is being explored to enhance process control and safety on a larger scale. nih.gov

Impurity Profiling, Identification, and Control in Process Development

Impurity profiling is a critical component of process development to ensure the quality and safety of the final product. lgcstandards.com Potential impurities in the synthesis of this compound can originate from starting materials, intermediates, byproducts of the main reaction, and degradation products.

Potential Impurities:

Starting Material Impurities: Unreacted N-ethylpiperazine and phenyl chloroformate.

Byproducts: Di-phenyl carbonate, formed from the reaction of phenyl chloroformate with any residual water. Bis(4-ethylpiperazine-1-carbonyl)benzene could potentially form if a di-functionalized chloroformate impurity is present.

Process-Related Impurities: Impurities arising from the solvent or base used in the reaction.

Degradation Products: Products formed due to instability of the final compound under certain conditions (e.g., high temperature or exposure to light).

The identification and characterization of these impurities are typically performed using a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are used to separate and detect impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy help in elucidating their structures. auburn.edulgcstandards.com

Table 2: Hypothetical Impurity Profile for this compound

| Impurity Name | Source | Typical Level (%) | Control Strategy |

| N-ethylpiperazine | Unreacted Starting Material | < 0.1 | Optimization of reactant stoichiometry, purification |

| Phenyl chloroformate | Unreacted Starting Material | < 0.05 | Quenching post-reaction, purification |

| Di-phenyl carbonate | Byproduct | < 0.2 | Use of anhydrous conditions |

| Piperazine (B1678402) | Impurity in starting material | < 0.1 | Sourcing high-purity N-ethylpiperazine |

This table presents hypothetical data for illustrative purposes.

Control strategies for these impurities involve sourcing high-purity starting materials, optimizing reaction conditions to minimize byproduct formation, and developing effective purification methods.

Development of Efficient Isolation and Purification Methodologies

The isolation of this compound from the reaction mixture typically involves a series of work-up steps. This often includes washing the organic layer with aqueous solutions to remove the base hydrochloride salt and any water-soluble impurities. The crude product is then obtained by evaporation of the solvent.

Purification is essential to achieve the desired product quality. Common purification techniques for this compound include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical and is based on the solubility of the product and its impurities at different temperatures. A good recrystallization solvent will dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, while the impurities remain in the solution.

Column Chromatography: For higher purity requirements or for the removal of closely related impurities, column chromatography using silica (B1680970) gel is an effective method. A suitable eluent system is developed to achieve good separation of the desired product from its impurities.

Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be used for purification.

The efficiency of the purification process is monitored by analytical techniques like HPLC to ensure that the final product meets the pre-defined purity specifications.

Polymorphism and Crystallization Studies of this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of chemical compounds. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability, which can impact the handling, formulation, and bioavailability of the final product.

Crystallization studies are conducted to identify and characterize the different polymorphic forms of this compound. wm.eduiucr.org These studies involve crystallizing the compound from various solvents and under different conditions (e.g., cooling rates, agitation) to induce the formation of different crystal structures.

Techniques used to characterize polymorphs include:

X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal behavior of different polymorphs.

Thermogravimetric Analysis (TGA): Measures the thermal stability of the compound.

Microscopy: To observe the crystal habit and morphology.

Understanding the polymorphic landscape of this compound allows for the selection and control of the desired crystalline form during manufacturing, ensuring consistent product quality.

Economic and Environmental Sustainability Assessment of Synthetic Processes

The economic and environmental sustainability of the synthetic process for this compound is a key factor in modern chemical manufacturing.

Economic Assessment:

The cost of goods (COGs) is influenced by the price of raw materials (N-ethylpiperazine and phenyl chloroformate), the efficiency of the synthetic route (yield), the cost of solvents and reagents, and the complexity of the purification process. Process optimization plays a vital role in improving the economic viability by maximizing yield and throughput while minimizing waste.

Environmental Assessment:

The environmental impact of the synthesis is evaluated based on several factors, including:

Atom Economy: A measure of the efficiency of a chemical reaction in converting reactants to the desired product.

E-Factor: The ratio of the mass of waste to the mass of the product.

Solvent Selection: The use of green solvents with lower environmental impact and easier recyclability is preferred.

Waste Management: The development of procedures for the safe disposal or recycling of waste streams.

Efforts to improve the environmental profile of the synthesis may include developing catalytic and more atom-economical synthetic routes, minimizing the use of hazardous reagents, and implementing solvent recovery and recycling programs. The principles of green chemistry are increasingly being applied to the process development of such compounds to ensure long-term sustainability. iiab.me

Intellectual Property and Patent Landscape Analysis for Phenyl 4 Ethylpiperazine 1 Carboxylate

Analysis of Patented Synthetic Routes and Intermediate Compounds

The patent literature discloses several general methodologies for the synthesis of piperazine (B1678402) carbamates, which are applicable to the preparation of Phenyl 4-ethylpiperazine-1-carboxylate. These routes often involve the protection and deprotection of the piperazine nitrogen atoms and the subsequent formation of the carbamate (B1207046) linkage.

A common strategy involves the use of a Boc-protected piperazine precursor. nih.gov The synthesis can proceed via two primary pathways:

Alkylation followed by Carbamoylation: N-Boc-piperazine is first alkylated, for instance, through reductive amination with an aldehyde, to introduce the ethyl group at the N4 position. nih.gov Following the successful installation of the ethyl group, the Boc protecting group is removed under acidic conditions. The resulting monosubstituted piperazine is then reacted with a phenyl chloroformate or a similar reagent to form the final phenyl carbamate product.

Carbamoylation followed by Alkylation: Alternatively, one of the piperazine nitrogens can first be reacted to form the carbamate. For example, reacting piperazine with phenyl chloroformate would yield phenyl piperazine-1-carboxylate. The second nitrogen is then alkylated to introduce the ethyl group.

Key intermediates in these synthetic pathways typically include:

N-Boc-piperazine

N-ethylpiperazine

Phenyl chloroformate

Various substituted benzyl (B1604629) bromides or aryl aldehydes for N-alkylation steps. nih.gov

The table below outlines a generalized synthetic approach commonly found in the patent literature for similar structures.

Table 1: Generalized Patented Synthetic Routes for Piperazine Carbamates

| Step | Description | Key Reagents & Conditions | Common Intermediates |

|---|---|---|---|

| 1. Protection | One nitrogen of the piperazine ring is protected to ensure selective reaction on the other nitrogen. | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-piperazine |

| 2. N-Alkylation | The ethyl group is introduced onto the unprotected nitrogen. | Ethyl halide, reductive amination with acetaldehyde. | N-Boc-N'-ethylpiperazine |

| 3. Deprotection | The Boc protecting group is removed to free the second nitrogen atom. | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl). | N-ethylpiperazine |

| 4. Carbamate Formation | The free nitrogen is reacted to form the phenyl carbamate. | Phenyl chloroformate, triethylamine (B128534) (TEA) or other base. | this compound |

This table represents a generalized route; specific conditions and reagents may vary between different patented processes.

Review of Novelty and Inventive Step in Related Chemical Structures

For a new chemical entity like this compound to be patentable, it must be novel and involve an inventive step (i.e., be non-obvious) over the prior art. In the field of piperazine chemistry, where the core scaffold is well-known, establishing novelty and, particularly, an inventive step, often relies on demonstrating unexpected properties or advantages.

Key Factors for Establishing Novelty and Inventive Step:

| Factor | Description | Example from Piperazine Chemistry |

| Structural Modification | Introducing novel substituents or altering the substitution pattern on the piperazine ring. Modifications that significantly impact pharmacokinetic or pharmacodynamic properties are often considered inventive. researchgate.net | A specific substitution pattern that leads to improved selectivity for a biological target compared to known compounds. |

| New Therapeutic Use | Discovering a new medical application for a known compound. The use of piperazine derivatives in novel therapeutic areas like neurodegenerative diseases or as anticancer agents is an active area of research. drugpatentwatch.comnih.gov | Identifying that a known piperazine derivative is effective in treating a disease for which it has not been previously disclosed. |

| Improved Properties | Demonstrating unexpected improvements in properties such as efficacy, side-effect profile, solubility, or stability. drugpatentwatch.com | An extended-release formulation that improves patient compliance or a derivative with a reduced side-effect profile. drugpatentwatch.com |

| Synergistic Combinations | Combining a piperazine derivative with another active agent to achieve a synergistic therapeutic effect. drugpatentwatch.com | A combination therapy where the piperazine compound enhances the effect of another drug beyond an additive effect. |

The assessment of inventive step requires a "person skilled in the art" to not have been motivated to make the claimed invention based on the existing prior art. lakshmisri.com Simply creating a new molecule by routine substitution without an unexpected effect is often insufficient to meet the inventive step requirement. epo.org Therefore, patent applications for new piperazine derivatives must be supported by data demonstrating these unexpected advantages.

Global Patent Trends and Strategic Opportunities in Piperazine Carbamate Chemistry

The global patent landscape for piperazine carbamates and related derivatives reflects a dynamic and expanding field of pharmaceutical research and development. Analysis of patenting activity reveals several key trends and strategic opportunities.

Diversification of Therapeutic Applications: While initially prominent in the area of central nervous system disorders, piperazine derivatives are now being patented for a much broader range of indications. This expansion creates significant opportunities for repurposing existing compounds and developing new ones for unmet medical needs. researchgate.net

Focus on Targeted and Personalized Medicine: There is a clear trend towards developing more selective agents that target specific receptor subtypes or biological pathways. drugpatentwatch.com This approach aims to maximize efficacy while minimizing off-target side effects, aligning with the broader industry shift towards personalized medicine. Computational modeling and structure-based drug design are increasingly being used to identify these novel, targeted derivatives. drugpatentwatch.com

Innovation in Drug Delivery and Formulation: Beyond the active pharmaceutical ingredient itself, there is considerable patent activity focused on novel formulations. Patented innovations include extended-release formulations to improve dosing regimens and patient compliance. drugpatentwatch.com

The table below summarizes the key trends and associated strategic opportunities in the piperazine carbamate patent landscape.

Table 2: Global Patent Trends and Strategic Opportunities

| Trend | Description | Strategic Opportunity |

|---|---|---|

| Therapeutic Diversification | Expansion of patent filings beyond traditional CNS applications into areas like oncology, infectious diseases, and neurodegenerative disorders. researchgate.netdrugpatentwatch.com | Repurposing known compounds for new indications; developing novel derivatives for a wider range of diseases. |

| Targeted Therapies | Development of molecules with high selectivity for specific biological targets to improve efficacy and reduce side effects. drugpatentwatch.com | Leveraging structure-based design to create best-in-class molecules with superior target profiles. |

| Combination Therapies | Patenting the use of piperazine derivatives in combination with other drugs to achieve synergistic effects. drugpatentwatch.com | Exploring novel drug combinations to address complex diseases and overcome drug resistance. |

| Formulation Innovation | Focus on developing advanced drug delivery systems, such as extended-release formulations. drugpatentwatch.com | Enhancing the commercial value of existing molecules through life-cycle management and improved patient convenience. |

Future Research Directions and Emerging Opportunities for Phenyl 4 Ethylpiperazine 1 Carboxylate

Integration of Phenyl 4-ethylpiperazine-1-carboxylate into Advanced Functional Materials

The unique structural features of phenylpiperazine derivatives suggest their potential as building blocks for advanced functional materials. Research into related compounds has demonstrated that incorporating piperazine (B1678402) moieties into polymer backbones can yield materials with unique optical and electronic properties suitable for optoelectronic systems. acs.org

An emerging opportunity lies in the integration of this compound as a monomer or functional additive in the synthesis of novel polymers. The interplay between the rigid phenyl group, the flexible ethylpiperazine core, and the polar carboxylate group could lead to materials with tailored properties such as high thermal stability, specific refractive indices, and electrochemical activity. acs.org Such polymers could find applications in the development of:

Photovoltaic Devices: As components in organic photovoltaic cells, where their electronic properties could enhance charge separation and transport. acs.org

Field-Effect Transistors (FETs): Serving as dielectric or semiconductor layers in organic FETs for flexible electronics. acs.org

Electrochromic Devices: For use in smart glass and displays, where the material's ability to change color in response to an electrical voltage can be exploited. acs.org

Further investigation could also explore its use in the creation of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group could act as effective coordination sites for metal ions, leading to porous materials with potential applications in gas storage, separation, and catalysis.

Development of Novel Catalytic Systems for Next-Generation Synthesis

The piperazine scaffold is a key component in the design of ligands for transition metal catalysis. The nitrogen atoms can effectively coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability. While research has broadly covered piperazine derivatives, the specific application of this compound in catalysis remains a promising and underexplored field.

Future research could focus on employing this compound as a ligand in various catalytic transformations. For instance, cobalt complexes bearing phenyl-substituted pyridine (B92270) ligands have shown high activity in ethylene (B1197577) polymerization. mdpi.com This suggests that catalysts incorporating the this compound ligand could exhibit unique performance in polymerization reactions.

Moreover, the field of photoredox catalysis presents significant opportunities. Piperazine derivatives have been successfully used in photoredox-catalyzed C-H functionalization reactions, which are powerful tools for late-stage modification of complex molecules. mdpi.comresearchgate.net The electronic properties of the phenyl and carboxylate groups in this compound could modulate the redox potential of the catalyst or influence the reaction mechanism, offering a new tool for synthetic chemists. mdpi.com

Table 1: Potential Catalytic Applications Based on Piperazine Derivatives

| Catalytic Application | Role of Piperazine Moiety | Potential Research Direction for this compound |

|---|---|---|

| Ethylene Polymerization | Ligand for Cobalt(II) catalysts | Synthesis and testing of cobalt complexes to evaluate impact on polymer molecular weight and dispersity. mdpi.com |

| Photoredox C-H Arylation | Substrate or part of photocatalyst | Investigation as a substrate in C-H functionalization or as a ligand for iridium-based photocatalysts. mdpi.com |

| Photoredox C-H Vinylation | Substrate in radical coupling pathway | Exploring its reactivity in photoredox C-H vinylation to synthesize novel unsaturated compounds. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and medicinal chemistry offers a powerful paradigm for accelerating the discovery and optimization of new molecules. For this compound, AI and machine learning (ML) can be instrumental in exploring its vast chemical space and predicting its potential biological activities and material properties.

Computational approaches such as molecular docking and molecular dynamics simulations have already been employed to understand the binding modes of piperazine-based compounds to biological targets like the sigma-1 receptor (S1R). rsc.orgnih.gov These methods can be applied to this compound to screen for potential interactions with a wide range of proteins, identifying new therapeutic opportunities.

Future directions include:

Pharmacophore Modeling: Developing ligand-based pharmacophore models to design novel derivatives of this compound with enhanced activity against specific targets, such as epidermal growth factor receptor (EGFR). researchgate.net

Generative Models: Using generative AI algorithms to create virtual libraries of novel compounds based on the this compound scaffold. These models can be trained to optimize for multiple parameters simultaneously, such as binding affinity, selectivity, and synthetic accessibility.

Predictive Modeling: Building ML models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, reducing the likelihood of late-stage failures in drug development.

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, saving time and resources while increasing the probability of success.

Unexplored Molecular Targets and Mechanistic Pathways for Research

While the broader class of phenylpiperazine derivatives is known for a wide range of biological activities, the specific molecular targets and mechanistic pathways for this compound are largely uncharted. Research on structurally similar compounds provides a valuable roadmap for future investigations.

A highly promising area of research is in neurodegenerative diseases. A closely related compound, (4-ethyl-piperaz-1-yl)-phenylmethanone, has demonstrated significant neuroprotective properties against beta-amyloid-induced toxicity, a hallmark of Alzheimer's disease. nih.gov Mechanistic studies suggest this protection may stem from reversing ATP depletion and inhibiting glutamate-induced neurotoxicity, pointing to a potential mitochondrial site of action. nih.gov

Another related piperazine carboxylate, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester, has shown anxiolytic-like activity that appears to involve the serotonergic pathway. nih.gov This suggests that this compound could also modulate neurotransmitter systems in the central nervous system.

Table 2: Potential Biological Targets for this compound Based on Related Compounds

| Compound Class | Observed Activity | Implicated Pathway/Target | Potential for this compound |

|---|---|---|---|

| (4-ethyl-piperaz-1-yl)-phenylmethanone | Neuroprotection nih.gov | Beta-amyloid toxicity, Glutamate network, Mitochondrial function | Investigation as a potential therapeutic for Alzheimer's disease. |

| Piperazine-1-carboxylic acid ethyl ester derivative | Anxiolytic-like nih.gov | Serotonergic pathway (5-HT1A) | Evaluation for activity against anxiety and other CNS disorders. |

| Piperazine-2-carboxylic acid derivatives | Cholinesterase Inhibition nih.gov | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Screening for anti-cholinesterase activity relevant to Alzheimer's disease. |

Further research should focus on systematic screening of this compound against a panel of neurological, oncological, and metabolic targets. Elucidating its mechanism of action through techniques like transcriptomics, proteomics, and cellular imaging will be crucial in validating these potential therapeutic applications and advancing this promising compound toward clinical relevance.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Phenyl chloroformate, Et₃N, DCM, 0°C | 75–85% | |

| 2 | Silica gel chromatography (EtOAc/Hex 3:7) | 90% purity |

Advanced: How can crystallographic disorder in this compound be resolved during structural refinement?

Answer :

Crystallographic disorder, common in flexible alkyl/aryl groups, can be addressed using:

- SHELXL refinement : Apply restraints (e.g., DELU, SIMU) to anisotropic displacement parameters for disordered regions .

- Twinned data handling : For non-merohedral twinning, use HKLF5 format in SHELX to refine twin laws .

- DFT-assisted modeling : Compare experimental bond lengths/angles with DFT-optimized structures to validate disorder models .

Basic: What spectroscopic markers distinguish this compound?

Answer : Key spectral signatures include:

- ¹H NMR :

- IR : C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹ .

- MS (ESI+) : [M+H]⁺ at m/z 263.3 (calculated for C₁₃H₁₈N₂O₂).

Advanced: How does modifying the ethyl group impact structure-activity relationships (SAR) in related piperazine derivatives?

Q. Answer :

Q. Table 2: SAR of Piperazine Derivatives

| Substituent | Bioactivity (IC₅₀) | LogP | Reference |

|---|---|---|---|

| Ethyl | 120 nM | 2.1 | |

| CF₃ | 85 nM | 2.8 | |

| Isopropyl | 150 nM | 2.9 |

Basic: What safety protocols are critical for handling this compound?

Q. Answer :

- PPE : Nitrile gloves, chemical goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Airtight container, desiccated at –20°C to prevent hydrolysis .

Advanced: How can computational methods predict the pharmacokinetic profile of this compound?

Q. Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Molecular docking : AutoDock Vina screens for target binding (e.g., serotonin receptors) using crystal structures (PDB: 6WGT) .

Basic: What analytical techniques confirm purity and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.